(R)-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
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Overview
Description
®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their aromatic five-membered ring structure containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve multi-step processes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis. Additionally, green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroimidazole derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced .
Scientific Research Applications
®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of functional materials, such as catalysts and dyes for solar cells
Mechanism of Action
The mechanism of action of ®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it may interact with cellular receptors, modulating signal transduction processes and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound with a simpler structure and broad applications in chemistry and biology.
Imidazo[1,2-a]quinoxalines: Compounds with similar heterocyclic structures but different substituents, known for their biological activity.
Imidazo[1,2-a]pyrazines: Another class of imidazole derivatives with distinct chemical properties and applications.
Uniqueness
®-5-Isopropyl-1-methyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole stands out due to its specific substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
(5R)-1-methyl-5-propan-2-yl-2,3,5,6-tetrahydroimidazo[1,2-a]imidazole |
InChI |
InChI=1S/C9H17N3/c1-7(2)8-6-10-9-11(3)4-5-12(8)9/h7-8H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
MDZBFSVBYUYJMN-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CN=C2N1CCN2C |
Canonical SMILES |
CC(C)C1CN=C2N1CCN2C |
Origin of Product |
United States |
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